Sodium 3-Bromo-2-formylbenzoate
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Overview
Description
Sodium 3-Bromo-2-formylbenzoate is an organic compound with the molecular formula C8H4BrNaO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-Bromo-2-formylbenzoate typically involves the bromination of 2-formylbenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-Bromo-2-formylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products:
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: The major product is 3-bromo-2-carboxybenzoate.
Reduction Reactions: The major product is 3-bromo-2-hydroxybenzoate
Scientific Research Applications
Sodium 3-Bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 3-Bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Sodium 3-Bromo-2-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Sodium 3-Bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: Sodium 3-Bromo-2-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C8H4BrNaO3 |
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Molecular Weight |
251.01 g/mol |
IUPAC Name |
sodium;3-bromo-2-formylbenzoate |
InChI |
InChI=1S/C8H5BrO3.Na/c9-7-3-1-2-5(8(11)12)6(7)4-10;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
RUJKGXXAQPAGPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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